molecular formula C11H13ClN4O5 B12397214 8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

Cat. No.: B12397214
M. Wt: 316.70 g/mol
InChI Key: KJQSFPVCGDIZEY-GQGLOWJPSA-N
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Description

8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is a chemical compound with a complex structure that includes a purine base and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one typically involves multiple steps. One common method starts with the chlorination of a purine derivative, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. It can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to various biological effects. The pathways involved include inhibition of DNA replication and transcription .

Properties

Molecular Formula

C11H13ClN4O5

Molecular Weight

316.70 g/mol

IUPAC Name

8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13ClN4O5/c1-11(20)6(18)4(2-17)21-9(11)16-7-5(15-10(16)12)8(19)14-3-13-7/h3-4,6,9,17-18,20H,2H2,1H3,(H,13,14,19)/t4-,6+,9-,11?/m1/s1

InChI Key

KJQSFPVCGDIZEY-GQGLOWJPSA-N

Isomeric SMILES

CC1([C@H]([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O

Origin of Product

United States

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